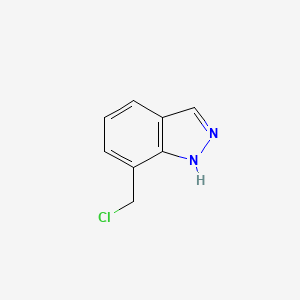
叔丁基((2R,3S)-2-(2,5-二氟苯基)-5-羟基四氢-2H-吡喃-3-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a useful research compound. Its molecular formula is C16H21F2NO4 and its molecular weight is 329.344. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白酶抑制剂的合成:Ghosh、Cárdenas 和 Brindisi (2017) 描述了该化合物的衍生物的对映选择性合成,这些衍生物用于制造有效的 β-分泌酶抑制剂,这对于治疗阿尔茨海默氏症等疾病至关重要 (Ghosh、Cárdenas 和 Brindisi,2017)。
Diels-Alder 环加成反应:Omar、Santucci 和 Afarinkia (2022) 讨论了将该化合物的变体用作 Diels-Alder 环加成反应中的“变色龙”二烯。这使得能够有效合成双环内酯环加成物,这在有机合成中很有用 (Omar、Santucci 和 Afarinkia,2022)。
光氧化还原催化的级联反应:王等人(2022 年)在光氧化还原催化的胺化反应中使用了一种衍生物,从而组装了 3-氨基色酮。这种方法为合成多种氨基嘧啶提供了一条新途径 (王等人,2022)。
环状碳类似物合成:Ober、Marsch、Harms 和 Carell (2004) 描述了合成相关化合物作为 2'-脱氧核苷酸环状碳类似物对映选择性合成的重要中间体 (Ober、Marsch、Harms 和 Carell,2004)。
吡唑的合成:马丁斯等人(2012 年)探索了一系列吡唑的合成,这些吡唑在药物化学中很重要,使用涉及叔丁基的反应过程 (马丁斯等人,2012)。
NK1 受体拮抗剂的合成:菅原和桥山(2007 年)在 NK1 受体拮抗剂的合成中应用了一种衍生物,展示了其在开发治疗剂中的效用 (菅原和桥山,2007)。
抗菌活性:Prasad (2021) 合成了新型衍生物并评估了它们的抗菌活性,突出了其在对抗细菌感染中的潜力 (Prasad,2021)。
属性
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)/t10?,13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSJJXCDQFTKF-INPHSSGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CO[C@@H]1C2=C(C=CC(=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106770 |
Source


|
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172623-99-2 |
Source


|
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172623-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2ξ,5R)-1,5-Anhydro-3,4-dideoxy-5-C-(2,5-difluorophenyl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-D-glycero-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)
![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)




